

Structural Validation of (1-Aminocyclopentyl)methanol: A Comparative Guide to Analytical Methodologies

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Compound of Interest

Compound Name:	(1-Aminocyclopentyl)methanol hydrochloride
CAS No.:	402752-91-4
Cat. No.:	B3327951

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For synthetic chemists and drug development professionals, validating the exact molecular architecture of small-molecule building blocks is a non-negotiable step before downstream integration. (1-Aminocyclopentyl)methanol (CAS: 10316-79-7), often referred to as cycloleucinol, is a sterically constrained, non-natural amino alcohol frequently utilized in peptidomimetic drug design[1].

Validating this specific structure presents a unique analytical challenge. The molecule features a high degree of symmetry within its cyclopentyl ring and contains a sterically congested quaternary carbon (C1) bonded to both an amine and a hydroxymethyl group. This guide objectively compares standard analytical techniques and provides a self-validating, step-by-step

C NMR protocol to unambiguously confirm its structure.

The Analytical Challenge: Comparing Validation Techniques

Relying on a single analytical method often leads to structural ambiguity, especially for cyclic aliphatic compounds. Table 1 compares the diagnostic utility of Mass Spectrometry (MS),

¹H NMR, and

¹³C NMR for validating (1-Aminocyclopentyl)methanol.

Table 1: Comparative Analytical Performance for (1-Aminocyclopentyl)methanol

Analytical Technique	Primary Data Yield	Limitations for this Specific Molecule	Verdict
ESI-Mass Spectrometry	Confirms exact mass (m/z 116.1). Provides structural information (e.g., molecular ion peak).	Cannot differentiate structural isomers (e.g., 2-aminocyclohexanol). Provides no connectivity data.	Insufficient standalone. Use only for initial formula confirmation.
¹ H NMR Spectroscopy	Quantifies proton ratios. Identifies the isolated -CH ₂ -OH group.	Ring protons (C2-C5) collapse into a highly overlapping multiplet (1.4–1.8 ppm). C1 is invisible as it lacks protons.	Incomplete. Fails to map the quaternary center or ring symmetry.
¹³ C NMR Spectroscopy	Maps the exact carbon skeleton. Reveals molecular symmetry.	Requires higher sample concentration. Quaternary carbons require optimized relaxation delays[3].	Gold Standard. Unambiguously resolves the 4 unique carbon environments.

While [2](#) confirms the molecular weight[2], it is

C NMR that takes advantage of the molecule's

plane of symmetry. The 6 carbon atoms of (1-Aminocyclopentyl)methanol collapse into exactly 4 distinct resonance signals, providing a definitive structural fingerprint.

Deep Dive: C NMR vs. DEPT-135

The primary bottleneck in interpreting the

C NMR spectrum of this compound is distinguishing the quaternary carbon (C1) from the hydroxymethyl carbon (C6). Because C1 is bonded to an electronegative nitrogen and C6 is bonded to an electronegative oxygen, both signals experience significant deshielding and appear in the same chemical shift region (~60–70 ppm)[4].

To resolve this, we employ DEPT-135 (Distortionless Enhancement by Polarization Transfer). This technique filters carbon signals based on their protonation state:

- Quaternary carbons (C1) yield no signal[4].
- CH

carbons (C2, C3, C4, C5, C6) appear as negative (inverted) peaks[4].

Because (1-Aminocyclopentyl)methanol contains only CH

groups and one quaternary carbon, a DEPT-135 spectrum will uniquely show all signals pointing downwards, while the C1 signal completely vanishes.

Table 2: C NMR & DEPT-135 Signal Assignments

Carbon Position	Environment	Expected Shift (ppm)	DEPT-135 Phase	Structural Rationale
C1	Quaternary (C-NH)	~62 - 65	Disappears	Deshielded by nitrogen; lacks attached protons.
C6	CH -OH	~66 - 70	Negative (Down)	Deshielded by oxygen; identified as a CH group.
C2 & C5	Ring CH (Adjacent)	~35 - 38	Negative (Down)	Equivalent due to symmetry; slightly deshielded by C1 proximity.
C3 & C4	Ring CH (Distal)	~23 - 25	Negative (Down)	Equivalent due to symmetry; furthest from heteroatoms.

Experimental Protocol: A Self-Validating System

To achieve the assignments in Table 2, the NMR acquisition parameters must be strictly controlled. The following step-by-step methodology ensures a self-validating workflow.

Step 1: Sample Preparation

- Weigh exactly 30–40 mg of synthesized (1-Aminocyclopentyl)methanol.
- Dissolve the sample in 0.6 mL of DMSO-
(or CDCl
with a drop of CD

OD).

- Causality: High concentration is mandatory due to the low natural abundance (1.1%) of the

C isotope.⁵ to disrupt strong intermolecular hydrogen bonding between the amine and hydroxyl groups, which can otherwise cause signal broadening^[5].

Step 2: 1D C NMR Acquisition

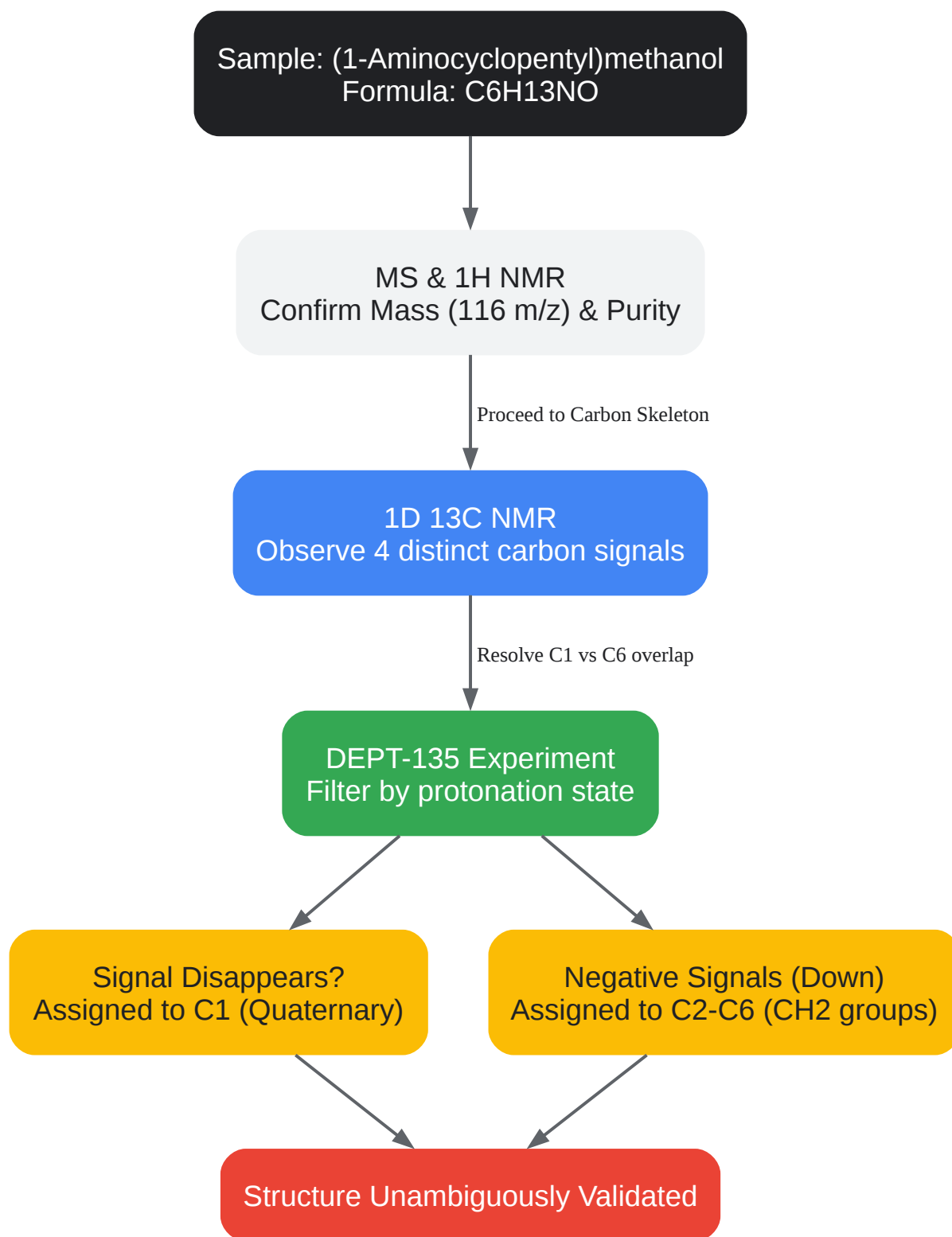
- Insert the sample into a 400 MHz (or higher) NMR spectrometer.
- Load a standard proton-decoupled C pulse sequence (e.g., zgpg30).
- Critical Parameter - Relaxation Delay (D1): Set D1 to 3.0 seconds (standard is often 1.0s).
- Causality: Quaternary carbons (like C1) lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for relaxation^[3]. A short D1 will saturate the C1 nuclei, causing the quaternary peak to disappear prematurely and leading to a false structural interpretation.
- Set Number of Scans (NS) to 1024 to ensure a high signal-to-noise ratio for C1.

Step 3: DEPT-135 Acquisition

- Load the dept135 pulse sequence.
- Causality: This experiment transfers magnetization from the highly sensitive H nuclei to the C nuclei^[4]. Because C1 has no protons, it receives no magnetization transfer and is intentionally filtered out, allowing you to unambiguously differentiate the C1 quaternary carbon from the C6 hydroxymethyl carbon.

Workflow Visualization

The logical progression of this structural validation is mapped in the diagram below.



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Figure 1: Analytical decision tree for the structural validation of (1-Aminocyclopentyl)methanol.

Conclusion

While Mass Spectrometry and

¹H NMR provide foundational data, they are insufficient for the rigorous structural validation of highly symmetric, sterically congested amino alcohols. By leveraging the physical principles of nuclear relaxation and polarization transfer, a combined

¹³C NMR and DEPT-135 workflow creates a self-validating system. It successfully exploits the molecule's

symmetry to reduce the carbon count to four signals, while definitively isolating the elusive quaternary center from the oxygen-bearing aliphatic chain.

References

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